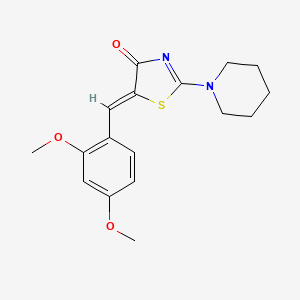

5-(2,4-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar thiazolinone derivatives involves the condensation of thiazolinone with benzaldehydes in ethanolic piperidine, yielding methylidene derivatives. This process has been exemplified in the synthesis of novel thiazolo[3,2-a]pyridines and other related derivatives, showcasing the versatility and reactivity of the thiazolone backbone in creating diverse chemical entities with potential biological activities (Lamphon et al., 2004).

Molecular Structure Analysis

Detailed molecular structure analysis, including spectroscopic identification and structural features, plays a crucial role in understanding the properties and reactivity of these compounds. Spectroscopic methods, alongside density functional theory (DFT) calculations, provide insights into the electronic properties, vibrational spectra, and molecular orbital interactions, which are critical for predicting the behavior of these compounds in chemical reactions and potential applications (Shanmugapriya et al., 2022).

科学的研究の応用

Antioxidant Properties and Quantum Chemical Studies

Studies have explored thiazolidinone derivatives for their antioxidant properties, particularly in the context of local base oil efficiency. For example, derivatives like 5-benzylidene-2-(1-piperidinyl)-4-oxo-1,3-thiazolidine have been synthesized and tested, revealing that some compounds exhibit significant antioxidant activity. This effectiveness was correlated with quantum chemical parameters such as the lowest unoccupied molecular orbital (LUMO), the highest occupied molecular orbital (HOMO) energy levels, and the energy gap (EHOMO-ELUMO), indicating a potential mechanism through which these compounds stabilize free radicals (Mohammed et al., 2019).

Antitumor and Antimicrobial Evaluation

Another facet of research on thiazolidinone derivatives includes their antitumor and antimicrobial properties. Compounds derived from 1,3,4-thiadiazole, for instance, have shown promising results against various cancer cell lines and bacterial strains. These findings suggest that such compounds could serve as leads for the development of new chemotherapeutic agents with potentially lower side effects and higher efficacy in targeting cancerous cells or pathogens (Gür et al., 2020).

Synthesis and Structural Analysis for Drug Development

The synthesis and structural analysis of thiazolidinone derivatives have also been key areas of interest, particularly for their application in drug development. Research efforts have focused on elucidating the molecular structures of these compounds and assessing their biological activities, including their potential as anti-inflammatory and analgesic agents. This research underscores the versatility of thiazolidinone derivatives in medicinal chemistry, offering pathways to new therapeutic options (Al-Wahaibi et al., 2021).

Molecular Docking Studies for Chemotherapy Efficiency

Molecular docking studies have further expanded the understanding of thiazolidinone derivatives, particularly in the context of chemotherapy. These studies have aimed to explore the interactions between such compounds and cancer proteins, providing insights into how they might enhance the efficacy of chemotherapy drugs. This approach represents a critical step in the drug development process, offering a method to predict the potential effectiveness and side effects of new chemotherapeutic agents before clinical trials (Shanmugapriya et al., 2022).

特性

IUPAC Name |

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-21-13-7-6-12(14(11-13)22-2)10-15-16(20)18-17(23-15)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFDCWIPIMMSHZ-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)

![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)

![1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571656.png)

![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)